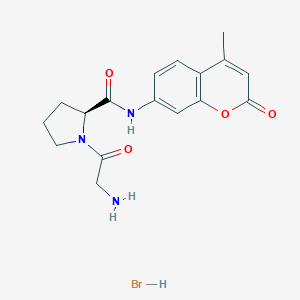

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of Glycyl-L-proline with 7-amido-4-methylcoumarin in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like DMF (dimethylformamide) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same coupling reaction, but with optimized conditions for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) can hydrolyze the compound.

Enzymatic Cleavage: Enzymes like dipeptidyl peptidase IV (DPPIV) can cleave the compound to release 7-amido-4-methylcoumarin.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin .

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Assays

H-Gly-Pro-AMC·HBr is primarily utilized as a substrate in DPP-IV assays. The compound's structure allows it to release the fluorescent product 7-amino-4-methylcoumarin upon enzymatic cleavage, making it an effective tool for monitoring DPP-IV activity in vitro. This property is particularly valuable in diabetes research, where DPP-IV inhibitors are explored as potential therapeutic agents.

Key Findings:

- Fluorescence Measurement: The fluorescence intensity can be quantitatively measured using a microplate reader, providing a reliable method for assessing enzyme kinetics and inhibitor screening .

- Clinical Relevance: Studies have indicated that dietary peptides derived from food proteins can exhibit DPP-IV inhibitory activity, suggesting that this compound may have applications in dietary interventions for diabetes management.

Safety and Tolerability

A clinical study evaluated the pharmacokinetics and safety profile of E3024 (a DPP-IV inhibitor) using H-Gly-Pro-AMC·HBr as a substrate. The study involved healthy male subjects who were administered varying doses of E3024. Key findings included:

- Absorption Profile: E3024 was rapidly absorbed, with peak plasma concentrations achieved within 3 hours post-dosing.

- Dose-Dependent Inhibition: The compound demonstrated a dose-dependent inhibition of plasma DPP-IV activity, with an IC50 value of 33.7 ng/mL .

- Adverse Events: Approximately 40% of subjects experienced adverse events at higher doses, indicating the need for careful dose management in clinical applications .

Implications for Diabetes Management

Research indicates that H-Gly-Pro-AMC·HBr can be utilized not only in laboratory settings but also in clinical nutrition to explore dietary interventions aimed at managing diabetes. This highlights its potential role in developing functional foods that can inhibit DPP-IV activity and improve glycemic control.

Future Directions and Research Opportunities

The ongoing exploration of H-Gly-Pro-AMC·HBr's applications suggests several avenues for future research:

- Development of Novel DPP-IV Inhibitors: Further studies could focus on synthesizing new derivatives that enhance the efficacy and specificity of DPP-IV inhibition.

- Investigating Other Enzyme Targets: Beyond DPP-IV, researchers could explore the compound's utility as a substrate for other enzymes involved in metabolic pathways.

- Clinical Trials on Dietary Interventions: Expanding clinical trials to assess the impact of dietary peptides on metabolic health using H-Gly-Pro-AMC·HBr could provide valuable insights into its practical applications.

Mecanismo De Acción

The compound acts as a substrate for dipeptidyl peptidase IV (DPPIV). Upon enzymatic cleavage by DPPIV, Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide releases 7-amido-4-methylcoumarin, which can be detected fluorometrically . This mechanism allows researchers to measure DPPIV activity accurately .

Comparación Con Compuestos Similares

Similar Compounds

L-Proline 7-amido-4-methylcoumarin hydrobromide: Similar in structure but lacks the glycyl group.

L-Aspartic acid β-(7-amido-4-methylcoumarin): Another substrate for enzymatic assays but specific for different enzymes.

Uniqueness

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is unique due to its specific application as a DPPIV substrate, making it highly valuable in enzymatic studies and diagnostic assays .

Actividad Biológica

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide (H-Gly-Pro-AMC.HBr) is a synthetic compound notable for its biological activity, particularly as a substrate for the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme plays a critical role in glucose metabolism and insulin regulation, making H-Gly-Pro-AMC.HBr significant in diabetes research and management. This article explores the compound's biological properties, synthesis methods, and applications in biochemical assays.

- Molecular Formula : C₁₇H₂₀BrN₃O₄

- Molar Mass : 410.26 g/mol

- Structure : The compound consists of a glycyl-L-proline moiety linked to a 7-amido-4-methylcoumarin, creating a fluorogenic reporter group that releases fluorescent signals upon enzymatic cleavage.

Dipeptidyl Peptidase IV Inhibition

H-Gly-Pro-AMC.HBr is primarily recognized for its role as a substrate for DPP-IV. The inhibition of DPP-IV is a therapeutic target for type 2 diabetes mellitus management. The compound's ability to release the fluorescent 7-amino-4-methylcoumarin upon cleavage allows researchers to monitor DPP-IV activity effectively in vitro .

Enzyme Kinetics and Substrate Specificity

Research indicates that modifications in peptide structure can influence enzyme kinetics and substrate specificity. H-Gly-Pro-AMC.HBr serves as a valuable tool in evaluating potential DPP-IV inhibitors or activators, providing quantifiable measures of enzyme activity.

Synthesis Methods

The synthesis of H-Gly-Pro-AMC.HBr involves several methods that ensure high purity and yield, suitable for biochemical applications. Common approaches include:

- Solid-phase peptide synthesis : This method allows for the stepwise assembly of peptides on a solid support.

- Liquid-phase synthesis : Involves the coupling of amino acids in solution, followed by purification steps.

These methods are crucial for producing the compound with the desired characteristics for research applications.

Enzymatic Activity Assays

A study assessing the enzymatic activity of H-Gly-Pro-AMC.HBr showed that it effectively monitors DPP-IV activity across various concentrations. The IC50 value was determined to be approximately 33.7 ng/mL, indicating its potency as an inhibitor .

Applications in Diabetes Management

Research has demonstrated that dietary peptides derived from food proteins can exhibit DPP-IV inhibitory activity, suggesting potential applications of H-Gly-Pro-AMC.HBr in dietary interventions for diabetes management. This highlights the compound's relevance not only in laboratory settings but also in clinical nutrition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of H-Gly-Pro-AMC.HBr, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Gly-Pro-Amido-4-Methylcoumarin | Yes | Dipeptidyl peptidase IV substrate |

| Glycyl-L-Valine 7-amido-4-methylcoumarin | Yes | Fluorogenic substrate for enzyme assays |

| L-Alanyl-L-proline | Moderate | Peptide synthesis and enzyme assays |

H-Gly-Pro-AMC.HBr stands out due to its specific fluorogenic properties and direct application in monitoring DPP-IV activity, making it indispensable in diabetes research and therapeutic development .

Propiedades

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASXTQMFJRHMLJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-46-6 | |

| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.